Cas no 4611-02-3 (Chlorproethazine Hydrochloride)
Chlorproethazine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride
- Chlorproethazine Hydrochloride
- 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine,hydrochloride
- NSC-169470
- Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-, hydrochloride
- 520P4U8V2Z
- CHLORPROETHAZINE HYDROCHLORIDE [MI]
- 10H-Phenothiazine-3-propanamine,N-diethyl-, monohydrochloride
- NSC169470
- Neuriplege
- Chlorproethazine HCl
- DTXSID10196726
- XXQMDKCWUYZXOF-UHFFFAOYSA-N
- UNII-520P4U8V2Z
- 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride;
- SCHEMBL9724486
- AKOS016339646
- D07685
- NSC 169470
- CHLORPROETHAZINE HYDROCHLORIDE [WHO-DD]
- Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-, monohydrochloride
- WLN: T C666 BN ISJ B3N2&2 EG &GH
- 2-Chloro-10-(3-diethylaminopropyl)phenothiazine hydrochloride
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-,monohydrochloride
- 2-Chloro-10-[3'-(diethylamino)propyl]phenothiazine hydrochloride
- Q27260944
- 2-Chloro-10-(3'-diethylaminopropyl)phenothiazine hydrochloride
- CHLORPROETHAZINE HYDROCHLORIDE [MART.]
- R.p. 4909 hydrochloride
- EINECS 225-018-8
- R.P. 4909
- CHEMBL2105938
- 10H-Phenothiazine-3-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1); 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride (9CI); Phenothiazine, 2-chloro-10-[3-(diethylamino)propyl]-, monohydrochloride (8CI); Chlorproethazine hydrochloride; Neuriplege
- 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride
- KS-1340
- 4909-RP
- SMR004701480
- 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride
- 4611-02-3
- MLS006010798
- 4909 RP
- Neuriplege (TN)
-
- Inchi: 1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H
- InChI Key: XXQMDKCWUYZXOF-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCN(CC)CC.Cl
Computed Properties
- Exact Mass: 318.09600
- Monoisotopic Mass: 382.1037253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 363
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.8Ų
Experimental Properties
- Melting Point: 180-182°C
- Boiling Point: Free base bp1 225-240°
- PSA: 31.78000
- LogP: 4.52330
Chlorproethazine Hydrochloride Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Chlorproethazine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | KS-1340-1MG |
Chlorproethazine Hcl |
4611-02-3 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | KS-1340-5MG |
Chlorproethazine Hcl |
4611-02-3 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | KS-1340-10MG |
Chlorproethazine Hcl |
4611-02-3 | >97% | 10mg |
£51.00 | 2025-02-08 | |
| TRC | C424700-10mg |
Chlorproethazine Hydrochloride |
4611-02-3 | 10mg |
$ 161.00 | 2023-09-08 | ||
| TRC | C424700-100mg |
Chlorproethazine Hydrochloride |
4611-02-3 | 100mg |
$ 1208.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207426-10 mg |
Chlorproethazine Hydrochloride, |
4611-02-3 | 10mg |
¥2,181.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217886-2.5 mg |
Chlorproethazine-d10 Hydrochloride, |
4611-02-3 | 2.5 mg |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207426A-50 mg |
Chlorproethazine Hydrochloride, |
4611-02-3 | 50mg |
¥8,273.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-207426-10mg |
Chlorproethazine Hydrochloride, |
4611-02-3 | 10mg |
¥2181.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217886-2.5mg |
Chlorproethazine-d10 Hydrochloride, |
4611-02-3 | 2.5mg |
¥2708.00 | 2023-09-05 |
Chlorproethazine Hydrochloride Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Chlorproethazine Hydrochloride
Chlorproethazine Hydrochloride (CAS No. 4611-02-3): A Comprehensive Overview
Chlorproethazine Hydrochloride (CAS No. 4611-02-3) is a pharmaceutical compound with significant applications in the medical field. This article delves into its chemical properties, therapeutic uses, and recent advancements in research, providing a detailed and SEO-optimized overview for professionals and enthusiasts alike.
The compound Chlorproethazine Hydrochloride belongs to the phenothiazine class, known for its antipsychotic and antihistaminic properties. Its molecular formula is C18H21ClN2S·HCl, and it has a molecular weight of 369.35 g/mol. The hydrochloride salt form enhances its solubility, making it more effective for pharmaceutical formulations.
One of the primary uses of Chlorproethazine Hydrochloride is in the treatment of psychotic disorders. It acts by blocking dopamine receptors in the brain, which helps alleviate symptoms of schizophrenia and other mental health conditions. Recent studies have also explored its potential in managing allergic reactions due to its antihistaminic effects.
In the context of current healthcare trends, Chlorproethazine Hydrochloride is gaining attention for its role in personalized medicine. Researchers are investigating how genetic variations influence individual responses to this drug, paving the way for more tailored treatments. This aligns with the growing demand for precision medicine solutions.
The synthesis of Chlorproethazine Hydrochloride involves a multi-step process, starting with the reaction of phenothiazine with chloroethylamine. The final product is then converted to its hydrochloride salt to improve stability and bioavailability. Quality control measures, such as HPLC and NMR, ensure the purity and efficacy of the final product.
From a market perspective, the demand for Chlorproethazine Hydrochloride is expected to rise, driven by increasing awareness of mental health issues and the need for effective antipsychotic medications. Pharmaceutical companies are investing in R&D to develop improved formulations with fewer side effects.
Safety and regulatory compliance are critical when handling Chlorproethazine Hydrochloride. It is essential to follow guidelines set by agencies like the FDA and EMA to ensure its safe use in clinical settings. Proper storage conditions, such as keeping it in a cool, dry place, are also vital to maintain its efficacy.
In conclusion, Chlorproethazine Hydrochloride (CAS No. 4611-02-3) remains a valuable compound in modern medicine. Its applications in treating psychotic disorders and allergic reactions, coupled with ongoing research in precision medicine, highlight its enduring relevance. As the pharmaceutical industry evolves, this compound will likely continue to play a pivotal role in advancing mental health treatments.
4611-02-3 (Chlorproethazine Hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)